![molecular formula C8H13F2NO B1430719 (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine CAS No. 1545665-02-8](/img/structure/B1430719.png)
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
Overview
Description
“(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine” is a chemical compound with the CAS Number: 1545665-02-8. It has a molecular weight of 177.19 and its IUPAC name is N-((3,4-dihydro-2H-pyran-2-yl)methyl)-2,2-difluoroethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 .Scientific Research Applications
Pharmaceutical Synthesis
The compound (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine can be used as an intermediate in the synthesis of various pharmaceutical compounds. This includes the development of antiviral drugs, anti-inflammatory medications, and potential anticancer drugs due to its difluoroethyl component which may impart unique biological activity .
Agrochemical Manufacturing
In agrochemical production, this compound may serve as a solvent or intermediate in creating herbicides, insecticides, and fungicides. The difluoroethyl group could enhance the efficacy or stability of these agrochemical products .
Organic Synthesis
This chemical is potentially useful in organic synthesis processes such as esterification and olefin polymerization due to its solvent properties and reactivity as an intermediate .
Material Science
Difluoroethyl-containing compounds are of interest in material science for creating novel materials with unique properties, such as increased resistance to heat or chemical degradation .
Chemical Research
In chemical research, such compounds are valuable for studying new reactions under photochemical conditions or designing new synthetic pathways for complex molecules .
Fluorine Chemistry
The presence of fluorine atoms makes it a significant compound in fluorine chemistry, where it can be used to introduce difluoroethyl groups into various classes of compounds, enhancing their properties for industrial applications .
Medicinal Chemistry
In medicinal chemistry, the difluoroethyl group can be used to modify the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to more effective and safer medications .
Environmental Science
Lastly, due to its potential use in synthesizing various chemicals, this compound could be studied for its environmental impact, particularly in terms of biodegradability and toxicity .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
are currently unknown . More research is needed to understand the downstream effects of this compound on various biochemical pathways.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
is currently unknown . More research is needed to understand how various environmental factors may affect the action of this compound.
properties
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQTZREHFMMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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